molecular formula C21H23ClN4O3 B11376214 2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11376214
M. Wt: 414.9 g/mol
InChI Key: WJFJLNSLVZCLAL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound with a unique structure that combines a chlorophenoxy group, a benzimidazole core, and a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.

    Attachment of the Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction involving a suitable leaving group.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide is unique due to its combination of a benzimidazole core, a morpholine moiety, and a chlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C21H23ClN4O3/c1-25-19-7-4-16(23-21(27)14-29-17-5-2-15(22)3-6-17)12-18(19)24-20(25)13-26-8-10-28-11-9-26/h2-7,12H,8-11,13-14H2,1H3,(H,23,27)

InChI Key

WJFJLNSLVZCLAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CN4CCOCC4

Origin of Product

United States

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